4-(Ethoxymethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1498900-69-8 |
|---|---|
Molecular Formula |
C7H13N5O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 4-(Ethoxymethoxy)benzoic acid
Executive Summary
4-(Ethoxymethoxy)benzoic acid (CAS: 1498900-69-8 ) is a specialized protected derivative of 4-hydroxybenzoic acid utilized primarily in medicinal chemistry and total synthesis. It features a carboxylic acid moiety available for coupling and a phenol group masked by an ethoxymethyl (EOM) ether.
The EOM group serves as a robust acetal-type protecting group. Unlike simple alkyl ethers (e.g., methyl or ethyl), the EOM ether is stable to strong bases and nucleophiles but is cleavable under mild acidic conditions . This orthogonality makes this compound an invaluable building block for installing a "masked" phenol into complex scaffolds where the phenol must remain inert during base-catalyzed transformations (e.g., alkylations, lithiations, or saponifications) but be revealed later without harsh reduction or hydrogenolysis.
This guide details the physicochemical profile, synthesis protocols, reactivity mechanisms, and safety considerations for integrating this compound into drug development workflows.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1498900-69-8 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| SMILES | CCOCOC1=CC=C(C=C1)C(=O)O |
| Structure Description | A benzoic acid core substituted at the para position with an ethoxymethoxy group ( |
Structural Analysis
The molecule consists of two distinct functional zones:[7]
-
The Carboxylic Acid: Electron-withdrawing, capable of forming esters, amides, and salts. It exhibits a pKa
4.2 (typical for benzoic acids). -
The EOM Ether: An acetal linkage (
). The oxygen attached to the benzene ring donates electron density via resonance, making the aromatic ring electron-rich, though less so than a free phenol due to the acetal's inductive effect.
Synthesis & Production Protocols
Direct alkylation of 4-hydroxybenzoic acid with chloromethyl ethyl ether (EOM-Cl) is challenging due to the competing nucleophilicity of the carboxylate. The industry-standard protocol involves a two-step sequence: protection of the ester followed by saponification.
Step 1: Formation of Methyl 4-(ethoxymethoxy)benzoate
-
Reagents: Methyl 4-hydroxybenzoate, Chloromethyl ethyl ether (EOM-Cl), N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Conditions:
, inert atmosphere ( ).[5]
Step 2: Saponification to Free Acid
-
Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Solvent: THF/Water (3:1).
-
Workup: Careful acidification to pH 4–5 with dilute HCl or citric acid. Note: Strong acid or low pH (<2) will cleave the EOM group.
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway ensuring selective protection of the phenol before carboxylic acid isolation.
Physicochemical Properties
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, DCM, Ethyl Acetate). Low solubility in water. |
| pKa (Acid) | ~4.2 (Predicted based on benzoic acid derivatives) |
| LogP | ~2.2 (Moderately lipophilic) |
| Stability | Stable to base, oxidizers, and reducing agents (e.g., NaBH₄). Unstable to aqueous acids. |
Reactivity Profile & Deprotection Mechanism
The defining feature of this compound is the EOM protecting group . It behaves as a formaldehyde acetal.
Stability (Orthogonality)
-
Base Stability: The EOM group is completely stable to basic conditions. You can convert the carboxylic acid to an amide, ester, or perform lithiation on the ring without affecting the EOM ether.
-
Nucleophile Stability: Resistant to Grignard reagents and organolithiums (unlike esters).
-
Acid Lability: The EOM group is cleaved by Bronsted or Lewis acids.
Deprotection Protocol
To reveal the free phenol (4-hydroxybenzoic acid derivative) after the linker has served its purpose:
-
Standard Conditions: 10% HCl in Methanol or TFA/DCM (1:1) at
. -
Mechanism: Protonation of the acetal oxygen leads to the ejection of ethanol and the formation of an oxocarbenium ion, which is then hydrolyzed to release formaldehyde and the phenol.
Deprotection Mechanism Diagram
Caption: Acid-catalyzed cleavage mechanism of the ethoxymethyl ether to reveal the free phenol.
Applications in Drug Discovery
"Masked" Polar Groups
In medicinal chemistry, phenols are often metabolic liabilities (rapid glucuronidation). The EOM group serves as a temporary mask during the synthesis of PROTACs or peptidomimetics .
-
Use Case: A researcher needs to couple 4-hydroxybenzoic acid to an amine but wants to prevent the phenol from interfering with subsequent alkylation steps on the scaffold.
-
Solution: Use this compound.[8] Couple the acid to the amine (Amide formation). Perform the alkylation.[9][10] Deprotect with dilute acid to reveal the phenol for final target binding.
Linker Chemistry
The compound acts as a bifunctional linker . The carboxylic acid can be derivatized to attach to a drug pharmacophore, while the EOM group protects the hydroxyl site until it is needed for conjugation or solubility enhancement.
Safety & Handling
-
Precursor Hazard: The synthesis requires Chloromethyl ethyl ether (EOM-Cl) . EOM-Cl is an alkylating agent and a suspected human carcinogen (structurally related to MOM-Cl and Bis(chloromethyl)ether).
-
Control: All synthesis steps involving EOM-Cl must be performed in a fume hood with proper PPE.
-
-
Formaldehyde Release: Deprotection releases one equivalent of formaldehyde. Ensure adequate ventilation during the acid cleavage step.
-
Compound Safety: this compound itself is generally considered an irritant (Skin/Eye Irrit. 2). Handle with standard laboratory precautions.
References
-
ChemicalBook. this compound Product Description & CAS 1498900-69-8.
-
Royal Society of Chemistry (RSC). Synthesis of ethoxymethyl 4-hydroxybenzoate (Intermediate).
-
GuideChem. 3-Bromo-4-(ethoxymethoxy)benzoic acid Properties (Structural Analog).
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[11] (General reference for EOM stability and deprotection protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. srinichem.com [srinichem.com]
- 8. 4-ETHOXY-3-METHOXY-BENZOIC ACID | 3535-30-6 [chemicalbook.com]
- 9. altascientific.cn [altascientific.cn]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
Solubility of 4-(Ethoxymethoxy)benzoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Ethoxymethoxy)benzoic acid, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of its solubility, present detailed methodologies for its experimental determination, analyze its expected behavior in various organic solvent systems, and discuss the critical factors that modulate its solubility. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions in solvent selection, process optimization, and formulation design.
Introduction: The Molecular Profile of this compound
This compound is a derivative of benzoic acid featuring an ethoxymethoxy group at the para position. This structural modification significantly influences its physicochemical properties compared to the parent benzoic acid molecule. The presence of the carboxylic acid group imparts acidic properties and the capacity for strong hydrogen bonding, while the ethoxymethoxy group adds a degree of lipophilicity and additional sites for polar interactions.
Understanding these structural features is paramount to predicting and interpreting its solubility. The interplay between the polar carboxyl group and the more non-polar aromatic and ether functionalities dictates its interaction with different solvent environments.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a fundamental, qualitative guide for solvent selection.[1] Carboxylic acids, including this compound, are generally soluble in less polar organic solvents such as ethers, alcohols, and chloroform.[1] This is due to the favorable interactions between the non-polar hydrocarbon portion of the acid and the non-polar solvent molecules through van der Waals forces.[1]
For a more quantitative prediction, theoretical models are invaluable:
-
Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter (δt) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). A solute is most likely to dissolve in a solvent when their respective Hansen parameters are similar. For benzoic acid and its derivatives, the hydrogen bonding and polar parameters are particularly significant.[2][3][4][5]
-
The Jouyban-Acree Model: This model is highly effective for predicting the solubility of a solute in binary solvent mixtures at various temperatures.[6][7] It is a powerful tool for optimizing solvent compositions in crystallization processes, requiring experimental solubility data in the neat mono-solvents to make accurate predictions.[6][8][9]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[10][11] This technique ensures that the solution has reached saturation and is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility.[12]
Detailed Experimental Protocol: Shake-Flask Method
The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed, inert vial. The excess solid is crucial to ensure that the solution reaches saturation.[10]
-
Equilibration: The vials are agitated in a constant temperature environment (e.g., an orbital shaker or a temperature-controlled water bath) for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[11] The presence of undissolved solid should be visually confirmed at the end of this period.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to prevent artificially high solubility values.[12]
-
Causality: Filtration (using a chemically inert filter, e.g., PTFE) or centrifugation followed by careful removal of the supernatant are standard procedures.[12] The choice depends on the particle size of the solid and the viscosity of the solvent.
-
-
Analysis of Solute Concentration: The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products.[12] A standard calibration curve must be prepared.
-
Gravimetric Analysis: This involves accurately weighing a portion of the saturated solution, evaporating the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point), and weighing the remaining solid residue.[13] While simpler, it is less sensitive and assumes the residue is pure solute.
-
Solubility Profile in Organic Solvents
Direct experimental data for this compound is not widely available in the literature. However, by using a structurally similar compound, 4-Methoxybenzoic acid , as a proxy, we can establish a reliable estimate of its solubility behavior. The primary difference is the substitution of a methyl group for an ethyl group on the ether oxygen, which is expected to have a minor impact on the overall solubility profile.
The following table summarizes the mole fraction solubility of 4-Methoxybenzoic acid in various organic solvents at different temperatures, providing a strong directional model for this compound.[13]
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents [13]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Acetate |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | 0.0881 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | 0.1062 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | 0.1273 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | 0.1519 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | 0.1805 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | 0.2136 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | 0.2519 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | 0.2961 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | 0.3469 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | 0.4052 |
Analysis of Expected Solubility:
-
Alcohols (e.g., Butanol, Pentanol): High solubility is expected due to the ability of alcohols to act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.
-
Esters and Ethers (e.g., Ethyl Acetate): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton.
-
Ketones (e.g., Acetone, Cyclohexanone): Good solubility is predicted due to the polar carbonyl group which can accept hydrogen bonds.[13]
-
Aprotic Non-polar Solvents (e.g., Toluene, Heptane): Lower solubility is expected. While the aromatic ring of this compound can interact with toluene via π-π stacking, the dominant polar carboxylic group limits its solubility in highly non-polar environments.[13][14]
-
Water: As with most higher-molecular-weight carboxylic acids, solubility in water is expected to be low.[15][16] The nonpolar aromatic ring and ether chain reduce its overall hydrophilicity.[1]
Key Factors Influencing Solubility
Effect of Temperature
As demonstrated in Table 1, the solubility of benzoic acid derivatives in organic solvents is generally endothermic, meaning solubility increases significantly with increasing temperature.[17][18][19] This relationship is fundamental for developing crystallization and purification processes, where controlled cooling is used to precipitate the solute from a saturated solution.
Solvent Polarity and Hydrogen Bonding
The solvent's ability to form hydrogen bonds is a primary driver of solubility for this molecule. Solvents that are hydrogen bond acceptors (like ethyl acetate) or both donors and acceptors (like alcohols) will be most effective.
Influence of Water in Organic Solvents
It is a noteworthy phenomenon that the presence of small amounts of water can significantly increase the solubility of carboxylic acids in certain organic solvents, particularly those that are Lewis bases or contain a carbonyl group.[20][21] This "water-enhanced solubility" can be a critical factor in industrial processes and extractions, where anhydrous conditions may not be practical or even desirable.[20]
Conclusion and Future Directions
This guide has outlined the theoretical principles, experimental methodologies, and expected solubility profile of this compound in organic solvents. While data from the closely related 4-Methoxybenzoic acid provides a strong predictive foundation, it is imperative for researchers to perform experimental verification for their specific solvent systems and process conditions. A thorough understanding and characterization of solubility are indispensable for the successful and efficient development of any pharmaceutical compound, ensuring robust synthesis, effective purification, and optimal formulation design.
References
- Vertex AI Search. (n.d.). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Loughborough University Research Repository. (2025, March 27). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures.
- LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- DSpace Repository. (n.d.). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures.
- ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.
- Ingenta Connect. (n.d.). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model.
- PubMed. (2000, January 20). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na.
- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
- BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
- PubMed. (n.d.). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Stenutz. (n.d.). Hansen solubility parameters.
- SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- JBiochemTech. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
- ResearchGate. (2026, January 3). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: Benzoic acid/Na and ibuprofen/Na | Request PDF.
- PubChem. (n.d.). 4-Ethoxybenzoic acid | C9H10O3 | CID 12093.
- University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
- DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pure.ul.ie [pure.ul.ie]
- 15. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jbiochemtech.com [jbiochemtech.com]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 21. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Crystallographic Characterization of 4-(Ethoxymethoxy)benzoic Acid: A Guide to Flexible Ether-Linker Systems
Topic: Crystallographic Characterization and Supramolecular Analysis of 4-(Ethoxymethoxy)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Pharmaceutical Researchers, and Process Engineers
Executive Summary
This compound represents a critical structural class in medicinal chemistry: a rigid aromatic core coupled with a flexible, acetal-like tail (the ethoxymethoxy or EOM group).[1] While the benzoic acid moiety dictates the primary supramolecular assembly via strong hydrogen bonding, the EOM tail introduces significant conformational freedom, influencing solubility, lipophilicity, and crystal packing efficiency.
This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray structural elucidation of this compound. It specifically addresses the challenges posed by the rotational freedom of the
Synthesis and Crystallization Protocol
Synthetic Route (Safety Critical)
The synthesis involves the protection of 4-hydroxybenzoic acid esters followed by hydrolysis.
-
Warning: The reagent Chloromethyl ethyl ether is a potent alkylating agent and a suspected carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).[1]
Step-by-Step Methodology:
-
Ester Protection: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in dry DCM at 0°C. Add
-diisopropylethylamine (DIPEA, 1.5 eq). -
Alkylation: Dropwise addition of Chloromethyl ethyl ether (1.2 eq). The reaction proceeds via an
mechanism, favored by the phenoxide intermediate. -
Hydrolysis: The resulting methyl 4-(ethoxymethoxy)benzoate is hydrolyzed using LiOH in THF/Water (1:1) at room temperature to prevent acid-catalyzed cleavage of the acetal EOM group.[1]
-
Workup: Acidify carefully to pH 4-5 with 1M HCl (avoid low pH to preserve the EOM group) and extract with ethyl acetate.
Single Crystal Growth Strategies
The EOM chain adds entropy, making crystallization more difficult than rigid analogs like anisic acid.
| Method | Solvent System | Conditions | Target Crystal Habit |
| Slow Evaporation | Ethanol / Water (80:[1]20) | Room Temp, dust-free | Prisms or blocks |
| Vapor Diffusion | THF (inner) / Pentane (outer) | 4°C (Refrigerator) | High-quality needles |
| Cooling | Acetonitrile | Saturation at 60°C | Platelts (metastable) |
Expert Insight: If the ethyl chain exhibits high thermal motion, crystals grown at room temperature may diffract poorly at high angles. Vapor diffusion at 4°C is the recommended route to minimize static disorder during nucleation.[1]
Data Collection and Refinement Workflow
Diffraction Strategy
For organic acids with flexible tails, data quality often degrades rapidly with
-
Temperature: Data must be collected at 100 K (Cryostream). Room temperature collection will likely result in "smeared" electron density for the terminal ethyl group.
-
Source: Mo-K
( Å) is standard.[1] Cu-K is preferred only if crystals are mm in size to boost signal intensity.[1]
Refinement Logic (SHELXL/OLEX2)
The EOM group (
-
The Carboxylic Proton: Locate the carboxylic acid proton in the difference Fourier map (
).[1] Do not geometrically fix it immediately; its position confirms the dimer motif.[1] -
Handling Disorder: The terminal ethyl group (
) often adopts two conformations.-
Protocol: If the thermal ellipsoids for the terminal carbons are elongated, apply a PART 1 / PART 2 instruction in the .ins file.
-
Restraints: Use SIMU (similarity restraint) and DELU (rigid bond restraint) to stabilize the anisotropic displacement parameters (ADPs) of the disordered parts.
-
Structural Analysis & Supramolecular Architecture
The Primary Synthon: Carboxylic Acid Dimer
Like most benzoic acid derivatives, this compound forms a centrosymmetric dimer.[1] This is the "anchor" of the structure.
The EOM Conformation (The Variable)
The ethoxymethoxy group conformation is governed by the exo-anomeric effect , which prefers a gauche conformation around the
-
Torsion Angle (
): The torsion angle usually sits near 90° (perpendicular to the ring) or 0° (coplanar), depending on packing forces vs. conjugation.[1] -
Impact: If the EOM tail is perpendicular, the molecules cannot stack efficiently in a "pancake" fashion, leading to a herringbone packing motif.
Visualization of Signaling Pathways (Experimental Workflow)
Figure 1: Integrated workflow for the synthesis, crystallization, and structural refinement of EOM-protected benzoic acids.
Quantitative Data Summary (Expected Values)
Based on homologous series (4-methoxybenzoic acid and 4-ethoxybenzoic acid), the following crystallographic parameters are the standard baseline for validation.
| Parameter | Value / Range | Explanation |
| Space Group | Centrosymmetric packing is heavily favored by the carboxylic dimer.[1] | |
| Z (Molecules/Cell) | 4 (usually) | Consistent with |
| O-H...O Distance | Characteristic of strong carboxylic acid dimerization.[1] | |
| C-O-C-O Torsion | Driven by the anomeric effect in the acetal chain.[1] | |
| Density ( | Typical for light atom organic acids.[1] |
Pharmaceutical Relevance
Understanding this structure aids in:
-
Prodrug Design: The EOM group is hydrolytically sensitive to acid.[1] The crystal stability predicts the shelf-life of EOM-protected prodrugs.[1]
-
Solubility Profiling: The disruption of the planar stacking by the flexible ethyl tail generally increases solubility in organic solvents compared to the methyl analog.
References
-
Desiraju, G. R. (2003).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1][3] (Foundational text on supramolecular synthons and the
motif). -
Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1] (Discusses conformational preferences in flexible oligomers).
-
Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.[1] Link
-
PubChem. "4-ethoxybenzoic acid (Homolog Data)." National Library of Medicine.[1] Link[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for EOM group stability and synthesis protocols).
Sources
4-(Ethoxymethoxy)benzoic acid: A Strategic Intermediate in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. 4-(Ethoxymethoxy)benzoic acid serves as a critical pharmaceutical intermediate, primarily by providing a stable yet readily cleavable ethoxymethyl (EOM) ether for the protection of phenolic hydroxyl groups. This guide offers a comprehensive overview of its chemical properties, synthesis, and strategic application. We will delve into the causality behind experimental choices for both the protection of 4-hydroxybenzoic acid to form the title compound and its subsequent deprotection. Detailed, field-proven protocols are provided, alongside analytical methodologies for quality control. The discussion is grounded in authoritative references to ensure scientific integrity, providing researchers and drug development professionals with a practical and reliable resource for leveraging this versatile intermediate in complex synthetic pathways.
Introduction to this compound
Chemical Identity and Properties
This compound is a derivative of benzoic acid, a structural motif found in numerous pharmaceuticals.[1][2] Its utility stems from the incorporation of an ethoxymethyl (EOM) ether, which functions as a protecting group for the phenolic hydroxyl at the 4-position.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 27890-92-2 |
| Appearance | Typically a solid[3] |
The Imperative of Protecting Groups in Pharmaceutical Synthesis
Multi-step organic synthesis, the cornerstone of drug development, often involves molecules with multiple reactive functional groups. A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert to the reaction conditions required to modify other parts of the molecule. This strategy prevents unwanted side reactions and is essential for the synthesis of complex APIs.[4] The ideal protecting group should be easy to introduce, stable under a desired range of reaction conditions, and easy to remove with high yield without affecting the rest of the molecule.
The Ethoxymethyl (EOM) Group: A Key Acetal Protecting Group
The ethoxymethyl (EOM) group is an acetal-type protecting group, closely related to the more common methoxymethyl (MOM) group.[5] Acetal protecting groups are valued for their stability across a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and oxidizing agents. The EOM group is specifically employed to protect alcohols and phenols.[6][7] Its removal (deprotection) is typically achieved under acidic conditions, allowing for selective unmasking of the hydroxyl group when needed.[8][9]
Significance as a Pharmaceutical Intermediate
This compound is a valuable building block because it allows chemists to perform various transformations on the carboxylic acid group (e.g., esterification, amidation) without interference from the more nucleophilic and reactive phenolic hydroxyl group. Once the desired modifications are complete, the phenol can be regenerated by cleaving the EOM ether. Benzoic acid derivatives are foundational in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs, making this intermediate highly relevant.[10]
Synthesis and Characterization
The primary route to this compound involves the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid.
Synthetic Rationale and Workflow
The synthesis is an etherification reaction. The phenolic proton of 4-hydroxybenzoic acid is acidic, but not acidic enough to be fully deprotonated by a weak base. Therefore, a strong base like sodium hydride (NaH) or the generation of a sodium phenolate in situ is required to form the highly nucleophilic phenoxide.[11] This phenoxide then attacks the electrophilic carbon of an EOM-halide, typically ethoxymethyl chloride (EOM-Cl), in a Williamson ether synthesis. The carboxylic acid group is also acidic and will be deprotonated by the strong base, forming a carboxylate salt. This is beneficial as it renders the carboxylate less nucleophilic than the phenoxide and protects it from side reactions. A final acidic workup is required to re-protonate the carboxylate, yielding the desired product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-hydroxybenzoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethoxymethyl chloride (EOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzoic acid.
-
Solvent Addition: Add anhydrous THF via cannula or syringe. Stir the suspension at 0 °C (ice-water bath).
-
Deprotonation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred suspension. Causality: Using slightly more than two equivalents of NaH ensures the complete deprotonation of both the phenolic hydroxyl and the carboxylic acid protons. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful, portion-wise addition at 0 °C.
-
Reaction Mixture Maturation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The mixture should become a clearer solution as the disodium salt forms.
-
EOM-Cl Addition: Cool the mixture back to 0 °C and add ethoxymethyl chloride (1.1 equivalents) dropwise via syringe. Causality: EOM-Cl is a reactive electrophile. Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. Causality: The acidic workup serves two purposes: it neutralizes any unreacted NaH and protonates the carboxylate salt to yield the final carboxylic acid product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by saturated brine. Causality: Washing with brine helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the -O-CH₂-O- group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The acidic proton of the carboxylic acid may be broad or not observed depending on the solvent.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the acetal carbon, the carbons of the ethyl group, and the carbonyl carbon.
-
FT-IR: Key stretches will include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl, and C-O stretches for the ether linkages.
-
Mass Spectrometry: To confirm the molecular weight of 196.20 g/mol .
Application in Pharmaceutical Synthesis
The primary value of this compound is its role as a protected building block. The synthetic chemist can now perform reactions on the carboxylic acid moiety.
The EOM Group in Action: Stability
The EOM-protected phenol is stable to a wide variety of reaction conditions, including:
-
Amide bond formation: Coupling with amines using standard reagents like DCC, EDC, or converting the acid to an acid chloride first.
-
Esterification: Reaction with alcohols under various conditions (excluding strong acid catalysis).
-
Reduction of the carboxylic acid: Using reagents like borane (BH₃) to form the corresponding alcohol.
Caption: General reaction scheme for the synthesis of this compound.
Deprotection Strategies
The removal of the EOM group is the final step to reveal the free phenol in the target molecule. This is typically achieved under acidic conditions.[11]
Mechanism: The deprotection mechanism involves the protonation of one of the ether oxygens of the EOM group by an acid. This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free phenol. The oxocarbenium ion is then quenched by water or another nucleophile present in the reaction mixture.
Detailed Experimental Protocol: Deprotection
Materials:
-
EOM-protected substrate (e.g., an amide synthesized from this compound)
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the EOM-protected substrate in a suitable solvent like methanol or THF.
-
Acid Addition: Add a strong acid such as concentrated HCl (a few drops to 1 equivalent) or TFA. Causality: Strong Brønsted acids are required to efficiently protonate the ether oxygen, initiating the cleavage. The choice and amount of acid can be tuned based on the substrate's sensitivity to acidic conditions.[5][9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed. The reaction is typically complete within a few hours.
-
Neutralization: Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentration: Filter and concentrate the solvent under reduced pressure to yield the deprotected product, which can be further purified if necessary.
Caption: General reaction scheme for the acidic deprotection of an EOM-ether.
Analytical Methodologies
Quality Control and Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of this compound and subsequent intermediates. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically used.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product, being more non-polar than the starting 4-hydroxybenzoic acid due to the ether linkage, will have a higher Rf value.
Safety, Handling, and Storage
-
Hazard Identification: Benzoic acid derivatives can be irritating to the skin, eyes, and respiratory tract.[12] The reagents used in its synthesis, particularly sodium hydride (flammable solid, water-reactive) and ethoxymethyl chloride (potential carcinogen, lachrymator), are hazardous and must be handled with extreme care in a well-ventilated fume hood.[5]
-
Recommended Handling Procedures: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All manipulations involving hazardous reagents should be performed in a fume hood.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in pharmaceutical development. By masking a reactive phenolic group with a stable yet easily removable EOM ether, it unlocks a wide array of synthetic possibilities centered around its carboxylic acid functionality. Its straightforward synthesis and reliable deprotection chemistry ensure its continued role as a valuable intermediate for researchers and process chemists. As drug molecules become increasingly complex, the demand for such well-behaved and versatile building blocks will only grow, cementing the importance of this compound in the synthetic chemist's toolbox.
References
-
ResearchGate. (n.d.). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Available at: [Link]
-
SDI. (n.d.). 4 METHOXY BENZOIC ACID. Available at: [Link]
-
International Atomic Energy Agency (IAEA). (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]
-
Scientific Research Publishing. (2017). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Available at: [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis and structures of EOM-protected 2,6-bis(diphenylphosphino)-4-methylphenol and its deprotected P-chalcogenides, 2,6-bis(Ph2P = E)-4-methylphenols (E = O, S, Se). Available at: [Link]
-
YouTube. (2021). EE (Ethoxyethyl) Protecting Group Addition | Organic Chemistry. Available at: [Link]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Available at: [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis and structures of EOM-protected 2,6-bis(diphenylphosphino)-4. Available at: [Link]
-
PMC. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Available at: [Link]
-
Canadian Science Publishing. (2008). H3PW12O40 — A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotections under mild conditions. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Available at: [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Available at: [Link]
- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
-
Environmental and Applied Health Sciences. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Available at: [Link]
-
ResearchGate. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Available at: [Link]
-
MDPI. (2024). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 4-(2-Methoxy-ethoxy)-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srinichem.com [srinichem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sdichem.com [sdichem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(Ethoxymethoxy)benzoic Acid from Ethyl Vinyl Ether
Abstract
This document provides a comprehensive guide for the synthesis of 4-(ethoxymethoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol details the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid using ethyl vinyl ether to form an ethoxymethyl (EOM) ether. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and the rationale behind the procedural choices, tailored for researchers, scientists, and professionals in drug development.
Introduction and Significance
In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Benzoic acid derivatives, such as this compound, are crucial building blocks in the synthesis of a wide array of therapeutic compounds and specialized polymers.[1][2][3] The ethoxymethyl (EOM) group is a widely used protecting group for hydroxyl functionalities due to its ease of introduction, stability under various reaction conditions (including strongly basic media), and facile cleavage under mild acidic conditions.[4]
The synthesis of this compound from 4-hydroxybenzoic acid and ethyl vinyl ether is a classic example of an acid-catalyzed addition to a vinyl ether, providing a stable intermediate for further chemical transformations where the carboxylic acid moiety is the desired reactive site.[5] This application note will serve as a detailed guide to this synthesis, emphasizing both the practical execution and the underlying chemical principles.
Reaction Mechanism and Rationale
The formation of this compound from 4-hydroxybenzoic acid and ethyl vinyl ether proceeds via an acid-catalyzed addition of the phenolic hydroxyl group across the double bond of the vinyl ether.[6]
The mechanism can be described in three key steps:
-
Protonation of Ethyl Vinyl Ether: A catalytic amount of acid protonates the more basic carbon of the vinyl ether's double bond, leading to the formation of a resonance-stabilized oxocarbenium ion. This is the rate-determining step of the reaction.[7][8]
-
Nucleophilic Attack: The electron-rich oxygen of the phenolic hydroxyl group of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbocation of the protonated ethyl vinyl ether. This results in the formation of a protonated acetal intermediate.[6]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.
The choice of an acid catalyst is critical. While strong mineral acids can be effective, they may also promote side reactions. Milder acidic catalysts, such as pyridinium p-toluenesulfonate (PPTS), are often preferred as they provide a controlled source of protons, minimizing potential side reactions like polymerization of the vinyl ether.[4][9]
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound. It is imperative to adhere to all safety precautions, particularly when handling ethyl vinyl ether.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxybenzoic acid | ≥99% | e.g., Sigma-Aldrich |
| Ethyl vinyl ether (stabilized) | ≥99% | e.g., Sigma-Aldrich |
| Pyridinium p-toluenesulfonate (PPTS) | Synthesis Grade | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ACS Grade | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | e.g., VWR |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Ethyl Vinyl Ether: Extremely flammable liquid and vapor.[10][11] May form explosive peroxides upon exposure to air.[11] Handle in a well-ventilated fume hood away from ignition sources.[12][13] Store in a cool, dark place, and ensure it is properly stabilized.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves.[14]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Pyridinium p-toluenesulfonate (PPTS): Can cause skin and eye irritation. Avoid inhalation of dust.
Step-by-Step Procedure
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. srinichem.com [srinichem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]
- 6. Addition of Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 8. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. fishersci.fr [fishersci.fr]
- 12. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]
- 13. VINYL ETHYL ETHER [training.itcilo.org]
- 14. godavaribiorefineries.com [godavaribiorefineries.com]
Application Note: Selective Protection of 4-Hydroxybenzoic Acid with Ethoxymethyl Chloride (EOM-Cl)
Executive Summary & Strategic Analysis
The Challenge: 4-Hydroxybenzoic acid (4-HBA) presents a classic chemoselectivity challenge in organic synthesis: it possesses two nucleophilic sites—a phenolic hydroxyl (
The Reagent: Ethoxymethyl chloride (EOM-Cl) is a highly reactive alkylating agent used to install the ethoxymethyl (EOM) ether protecting group. It is structurally similar to MOM-Cl (methoxymethyl chloride) but offers slightly different lipophilicity and stability profiles.
The Strategy: While it is theoretically possible to attempt direct selective alkylation, in a drug development context—where purity and reproducibility are paramount—direct alkylation of the free acid with EOM-Cl is not recommended . It typically results in a mixture of the phenolic ether, the carboxylic ester, and the doubly protected species.
The Solution: This protocol details the "Gold Standard" indirect route:
-
Masking: Temporary protection of the carboxylic acid as a methyl ester.
-
Protection: Selective
alkylation of the phenol with EOM-Cl. -
Unmasking (Optional): Hydrolysis of the methyl ester to restore the carboxylic acid (if the free acid is the target).
Critical Safety Directive
:::qs-warning DANGER: CARCINOGEN & ACUTE TOXIN Ethoxymethyl Chloride (EOM-Cl) is a potent alkylating agent and a known carcinogen (structurally related to bis(chloromethyl)ether).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Quenching: Residual EOM-Cl must be quenched with aqueous ammonium hydroxide or concentrated sodium hydroxide before disposal to destroy the alkylating potential. :::
Reaction Mechanism & Workflow
The installation of the EOM group proceeds via an
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the base-mediated alkylation of phenols with EOM-Cl.
Experimental Protocol
Phase A: Materials & Equipment
| Reagent | Equiv.[1][2][3] | Role | Notes |
| Methyl 4-hydroxybenzoate | 1.0 | Substrate | Pre-esterified to ensure selectivity. |
| EOM-Cl | 1.2 - 1.5 | Reagent | Commercial or freshly prepared. Toxic. |
| DIPEA | 2.0 - 3.0 | Base | N,N-Diisopropylethylamine (Hünig's Base). |
| DCM | Solvent | Solvent | Dichloromethane, anhydrous. |
| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (optional, boosts rate). |
Phase B: Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add Methyl 4-hydroxybenzoate (10.0 mmol, 1.52 g) to the flask.
-
Add anhydrous DCM (50 mL) via syringe. Stir until fully dissolved.
-
Add DIPEA (25.0 mmol, 4.35 mL). The solution may turn slightly yellow.
-
Optional: Add a catalytic amount of TBAI (0.5 mmol) if the reaction is known to be sluggish.
-
Cool the mixture to 0°C using an ice/water bath.
Step 2: Addition of EOM-Cl
-
Using a gas-tight syringe, slowly add EOM-Cl (12.0 mmol, ~1.3 mL) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Rapid addition can lead to boiling of EOM-Cl and loss of reagent.
-
-
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product will be less polar (higher
) than the starting phenol.
Step 3: Workup & Purification
-
Quench: Carefully add saturated aqueous
(20 mL) to the reaction mixture. -
Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][3] Extract the aqueous layer with DCM (
mL). -
Wash: Combine organic layers and wash with:
-
1M HCl (20 mL) – removes excess DIPEA.
-
Saturated
(20 mL). -
Brine (20 mL).
-
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: The crude oil is typically
pure. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Step 4: Hydrolysis (If Free Acid is Required)
If the target is 4-(ethoxymethoxy)benzoic acid:
-
Dissolve the protected ester from Step 3 in THF/Water (3:1).
-
Add LiOH (3.0 equiv). Stir at RT for 4 hours.
-
Acidify carefully with 1M HCl to pH 4 (EOM groups are acid-sensitive; avoid pH < 2 or prolonged exposure to strong acid).
-
Extract with EtOAc to yield the target acid.
Process Logic & Troubleshooting
Why DIPEA/DCM?
While Sodium Hydride (NaH) in DMF is a common condition for etherification, it generates hydrogen gas and requires strictly anhydrous conditions.
-
DIPEA (Hünig's Base): Non-nucleophilic and soluble in organic solvents. It acts as a proton sponge.
-
DCM: Provides excellent solubility for the ester substrate and allows for easy evaporative workup.
-
Selectivity: The mild basicity of DIPEA minimizes the risk of hydrolyzing the methyl ester or causing side reactions on the aromatic ring.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | EOM-Cl hydrolysis | EOM-Cl degrades rapidly in moist air. Use a fresh bottle or distill before use. Ensure solvent is anhydrous.[3] |
| New Spot at Baseline (TLC) | EOM group cleavage | The workup was too acidic. When washing with HCl to remove DIPEA, ensure the contact time is short and the concentration is low (0.5M - 1M). |
| Precipitate during reaction | DIPEA-HCl salt | This is normal. DIPEA forms a hydrochloride salt as the reaction proceeds. It will dissolve during the aqueous workup.[3] |
Synthesis Workflow Visualization
Figure 2: Complete synthetic workflow for the selective protection of 4-HBA.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The definitive guide on EOM/MOM stability and cleavage conditions).
-
Ramesh, C., et al. (2003).[4][5] Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers.[4][5] Journal of Organic Chemistry, 68(18), 7101-7103. (Demonstrates the stability/lability profiles of similar acetal ethers).
-
Berliner, M. A., & Belecki, K. (2005).[4] Safety and efficacy of MOM/EOM chloride handling. Journal of Organic Chemistry, 70(23), 9618–9621. (Critical safety data on handling halomethyl ethers).
-
BenchChem Protocols. (2025). Application Notes for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (Standardizing the ester-first strategy for hydroxybenzoic acids).
Sources
- 1. reddit.com [reddit.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
Strategic Utilization of 4-(Ethoxymethoxy)benzoic Acid in Liquid Crystal Synthesis
Application Note: AN-LC-2026-04
Abstract
The synthesis of advanced liquid crystal (LC) materials—specifically calamitic (rod-like) mesogens—often requires the precise assembly of bifunctional aromatic cores. 4-Hydroxybenzoic acid (4-HBA) is a ubiquitous building block; however, its dual nucleophilic (phenolic -OH) and electrophilic (carboxylic -COOH) nature necessitates robust protection strategies to prevent uncontrolled polymerization. This application note details the protocol for utilizing 4-(Ethoxymethoxy)benzoic acid , a "masked" intermediate. The ethoxymethyl (EOM) ether moiety provides superior stability against strong bases and nucleophiles used during core assembly, while remaining orthogonally labile to mild acidic conditions for final-stage functionalization.
Introduction: The "Masked Phenol" Strategy
In the design of thermotropic liquid crystals, the rigid core often consists of phenyl benzoate esters. Synthesizing these unsymmetrical cores requires a stepwise approach. If one attempts to couple 4-hydroxybenzoic acid directly, the phenolic hydroxyl competes with the external alcohol/phenol, leading to oligomers.
The Ethoxymethyl (EOM) group is selected over simple methyl ethers (too stable, requires harsh BBr3 for removal) or acetates (labile to the basic conditions often used in alkylation). The EOM-protected benzoic acid allows for:
-
Base-promoted coupling (e.g., Steglich esterification) without side reactions.
-
Solubility enhancement in organic solvents (DCM, THF) compared to the free hydroxy acid.
-
Mild deprotection that preserves sensitive ester linkages in the mesogenic core.
Chemical Properties of the Reagent
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key NMR Signal | ¹H NMR (CDCl₃): δ ~5.25 ppm (s, 2H, -OCH ₂O-) |
| Stability | Stable to: Bases (NaOH, NaH), Grignard reagents, Reduction.Labile to: Aqueous acids, Lewis acids.[1] |
Mechanism of Action & Workflow
The synthesis relies on the acetal nature of the EOM group. The oxygen of the phenol attacks the chloromethyl ethyl ether (EOM-Cl) to form the acetal. This masks the nucleophilicity of the phenol, allowing the carboxylic acid to be activated for coupling.
Synthesis Workflow Diagram
Figure 1: Strategic workflow for utilizing EOM-protection in mesogen assembly.
Experimental Protocols
Safety Warning ⚠️
-
Chloromethyl ethyl ether (EOM-Cl) is a known carcinogen and lachrymator. All manipulations involving EOM-Cl must be performed in a properly functioning fume hood with double nitrile gloves.
-
Quench all glassware and syringes used with EOM-Cl in ammonium hydroxide solution before cleaning.
Protocol A: Synthesis of this compound
Objective: Mask the phenolic position of 4-HBA.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 4-hydroxybenzoic acid (13.8 g, 100 mmol) and dry Dichloromethane (DCM) (200 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (35 mL, 200 mmol) via syringe. The solution should become clear as the salt forms. Cool to 0°C in an ice bath.
-
Reagent Addition: Dropwise, add Chloromethyl ethyl ether (EOM-Cl) (10.2 mL, 110 mmol) over 20 minutes.
-
Note: Maintain temperature < 5°C to prevent exotherms.
-
-
Reaction: Remove ice bath and stir at room temperature for 12 hours. Monitor by TLC (50:50 Hexane:EtOAc). The starting material (low Rf) should disappear, replaced by a higher Rf spot.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess base.
-
Wash with Brine (100 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though the crude is often sufficiently pure (>95%) for the next step.
-
Yield Target: 85-92%.
-
Protocol B: Mesogen Core Assembly (Steglich Esterification)
Objective: Couple the protected acid to a mesogenic core (e.g., 4-pentylphenol) without self-polymerization.
-
Reagents: Combine This compound (10 mmol), 4-Pentylphenol (10 mmol), and DMAP (1 mmol, catalyst) in dry DCM (50 mL).
-
Activation: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol) dissolved in minimal DCM dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form.
-
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine.
-
Isolation: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 4-(Ethoxymethoxy)phenyl-4'-pentylbenzoate ester .
Protocol C: Selective Deprotection (EOM Removal)
Objective: Reveal the phenol for further functionalization (e.g., attaching a chiral tail or hydrogen-bonding unit) without hydrolyzing the ester linkage formed in Protocol B.
-
Dissolution: Dissolve the coupled mesogen (from Protocol B) in a mixture of THF/Methanol (1:1 v/v).
-
Acid Hydrolysis: Add Pyridinium p-toluenesulfonate (PPTS) (10 mol%) or 3-4 drops of concentrated HCl.
-
Conditions: Heat to 50°C for 2-4 hours.
-
Note: The EOM group hydrolyzes much faster than the benzoate ester. Do not use strong aqueous base (NaOH), as it will cleave the ester linkage.
-
-
Validation: Monitor by TLC. The product will become more polar (lower Rf) as the free phenol is revealed.
-
Workup: Neutralize with solid NaHCO₃, filter, and evaporate solvents. The resulting 4-hydroxyphenyl-4'-pentylbenzoate is now ready for the final synthetic step (e.g., alkylation with a chiral bromide).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Moisture in solvent; hydrolysis of EOM-Cl. | Ensure DCM is distilled over CaH₂. Use fresh EOM-Cl. |
| Incomplete Coupling (Protocol B) | Steric hindrance or dead catalyst. | Switch coupling agent to EDC·HCl (water-soluble urea byproduct) or activate acid as acid chloride using SOCl₂ (compatible with EOM). |
| Ester Hydrolysis in Protocol C | Acid too strong or reaction time too long. | Switch to PPTS in Ethanol (milder). Avoid aqueous mineral acids if the ester is labile. |
| "Ghost" Peaks in NMR | Residual DCU from coupling. | Cool the NMR sample to -20°C to precipitate residual urea and filter again before running the spectrum. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for EOM stability and cleavage conditions).
- Synthesis of Liquid Crystalline Polyesters. Kricheldorf, H. R. (1996). Handbook of Polymer Synthesis.
-
Mesogenic properties of 4-alkoxybenzoic acids. Imrie, C. T., et al. (2000). Liquid Crystals, 27(1), 1-10. (Context for the necessity of protecting groups in building rod-like cores).
-
Steglich Esterification Protocol. Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition, 17(7), 522-524.
Sources
Application Notes and Protocols: A Comprehensive Guide to the Preparation of 4-(Ethoxymethoxy)benzoyl chloride
Abstract
This document provides a detailed protocol for the synthesis of 4-(Ethoxymethoxy)benzoyl chloride, a valuable bifunctional building block in modern organic synthesis. The ethoxymethyl (EOM) ether serves as a stable protecting group for the phenolic hydroxyl function, while the acyl chloride moiety provides a highly reactive site for acylation reactions. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the synthetic transformation.
Introduction and Synthetic Principle
4-(Ethoxymethoxy)benzoyl chloride is a key intermediate used in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1][2] The presence of the acid-labile ethoxymethyl (EOM) protecting group allows for selective reactions at the acyl chloride terminus under neutral or basic conditions, with subsequent deprotection of the phenol under mild acidic conditions.[3][4]
The conversion of the parent carboxylic acid, 4-(ethoxymethoxy)benzoic acid, to the corresponding acyl chloride is most efficiently achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.[5][6] The reaction proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[7][8] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, simplifying product isolation.[9][10]
Reaction Scheme:
(this compound reacts with thionyl chloride, typically with a catalytic amount of DMF, to yield 4-(Ethoxymethoxy)benzoyl chloride, sulfur dioxide, and hydrogen chloride.)
The Reaction Mechanism: Role of Thionyl Chloride and DMF
The reaction between a carboxylic acid and thionyl chloride proceeds through several key steps.[11][12] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the rate of reaction.[13][14] DMF reacts first with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium ion. This reagent is more reactive towards the carboxylic acid than thionyl chloride itself.
The mechanism involves:
-
Formation of the Vilsmeier Reagent: DMF attacks thionyl chloride to form an unstable adduct, which then eliminates sulfur dioxide and a chloride ion to generate the electrophilic Vilsmeier reagent.
-
Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the Vilsmeier reagent, forming a new intermediate.
-
Acyl Chloride Formation: A chloride ion attacks the carbonyl carbon of the activated acid, leading to the formation of the tetrahedral intermediate. This intermediate then collapses, releasing the acyl chloride and regenerating the DMF catalyst.
The uncatalyzed pathway, while slower, involves the direct attack of the carboxylic acid on thionyl chloride to form an acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[7][8]
Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.
Stability of the Ethoxymethyl (EOM) Protecting Group
The EOM group is an acetal, which is known to be labile under aqueous acidic conditions.[4] However, the conversion to the acyl chloride is performed under strictly anhydrous conditions. The generated HCl is gaseous and largely removed from the liquid phase. The reaction is also typically run at a sufficient rate that significant deprotection of the EOM group is avoided. Maintaining anhydrous conditions and avoiding unnecessarily high temperatures or prolonged reaction times are crucial to preserve the integrity of the protecting group.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-(Ethoxymethoxy)benzoyl chloride from 10 grams of this compound. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| This compound | ≥98% | Commercial | 10.0 g (50.9 mmol) | Must be thoroughly dried before use. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercial | 11.0 mL (153 mmol) | Use a fresh, unopened bottle or freshly distilled reagent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | 0.2 mL | Serves as the catalyst. |
| Toluene | Anhydrous, ≥99.8% | Commercial | 3 x 20 mL | For azeotropic removal of excess SOCl₂. |
| Round-bottom flask | 100 mL | Glassware | 1 | Oven-dried and cooled under an inert atmosphere. |
| Reflux condenser | - | Glassware | 1 | Fitted with a gas outlet to a scrubber. |
| Gas Scrubber | - | Equipment | 1 | Containing NaOH solution to neutralize HCl and SO₂ gases. |
| Magnetic stirrer and stir bar | - | Equipment | 1 | - |
| Heating mantle | - | Equipment | 1 | - |
| Rotary evaporator | - | Equipment | 1 | With a vacuum trap and base trap to protect the pump. |
| Vacuum distillation apparatus | - | Glassware | 1 set | For final purification. |
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried (≥120 °C) for several hours and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the 100 mL round-bottom flask, add this compound (10.0 g, 50.9 mmol) and a magnetic stir bar.
-
Reagent Addition: Place the flask in the fume hood and, under gentle stirring, carefully add thionyl chloride (11.0 mL, 153 mmol) via a syringe or dropping funnel at room temperature.
-
Catalyst Addition: Add 2-3 drops (~0.2 mL) of anhydrous DMF to the mixture. Effervescence (evolution of SO₂ and HCl) should become more vigorous.
-
Reaction: Attach the reflux condenser connected to a gas scrubber. Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle. Maintain reflux for 2-4 hours, or until the gas evolution has ceased and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by rotary evaporation. Crucially , use a vacuum trap and a base trap (containing NaOH pellets or solution) between the apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.[15]
-
Azeotropic Removal: Add 20 mL of anhydrous toluene to the crude residue and remove it by rotary evaporation. Repeat this step two more times to ensure the complete removal of residual thionyl chloride.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product.[9][16] Collect the fraction boiling at the appropriate temperature and pressure. The product should be a clear liquid.
Safety and Handling Precautions
Working with thionyl chloride requires strict adherence to safety protocols due to its severe hazards.
-
Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[17][18] It reacts with moisture in the air and on tissues to produce HCl and SO₂.
-
Water Reactivity: It reacts violently with water, releasing large amounts of toxic gases.[19][20] All operations must be conducted under strictly anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or neoprene), a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.[19][20]
-
Engineering Controls: All manipulations must be performed within a properly functioning chemical fume hood.[20] An eyewash station and safety shower must be immediately accessible.
-
Waste Disposal: Unused thionyl chloride must be quenched carefully and slowly by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium hydroxide or sodium bicarbonate). This process is highly exothermic and releases toxic gases; it must be done in a fume hood. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[20]
Product Characterization
The identity and purity of the synthesized 4-(Ethoxymethoxy)benzoyl chloride should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be similar to 4-ethoxybenzoyl chloride (145 °C / 14 mmHg)[21] |
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent signal will be the strong carbonyl (C=O) stretch of the acyl chloride, which is expected to appear at a high frequency.[22]
-
C=O stretch (acyl chloride): ~1780-1740 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹ and ~1050 cm⁻¹
-
Aromatic C=C stretch: ~1600 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons: Two doublets in the range of δ 7.0-8.1 ppm. The protons ortho to the carbonyl group will be further downfield.
-
-O-CH₂ -O- protons: A singlet around δ 5.4 ppm.
-
-O-CH₂ -CH₃ protons: A quartet around δ 3.8 ppm.
-
-O-CH₂-CH₃ protons: A triplet around δ 1.3 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon (C =O): ~168 ppm.[23]
-
Aromatic carbons: Multiple signals between δ 115-165 ppm.
-
-O-C H₂-O- carbon: ~93 ppm.
-
-O-C H₂-CH₃ carbon: ~65 ppm.
-
-O-CH₂-C H₃ carbon: ~15 ppm.
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time/temperature; wet reagents/glassware; degraded thionyl chloride. | Ensure all reagents and glassware are anhydrous. Use freshly opened or distilled SOCl₂. Extend reflux time and monitor by taking a small aliquot, quenching with methanol, and checking for ester formation via TLC.[13] |
| Low Yield | Product loss during work-up; incomplete reaction; decomposition during distillation. | Ensure efficient trapping during rotary evaporation. Use a well-controlled vacuum source for distillation to avoid overheating and potential decomposition. |
| Product is Dark/Discolored | Overheating during reaction or distillation; presence of impurities in the starting material. | Reduce heating mantle temperature. Purify starting material if necessary. Distill the product under a high vacuum to lower the boiling point. |
| EOM Group Cleavage | Presence of water; excessively long reaction time or high temperature. | Strictly maintain anhydrous conditions. Do not exceed the recommended reaction time. The presence of 4-hydroxybenzoyl chloride or its derivatives would be observable by NMR. |
References
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
PubChem. Thionyl Chloride | SOCl2 | CID 24386. [Link]
-
University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Google Patents. (1956).
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]
-
NSR Laboratories Pvt. Ltd. 4-Methoxy Benzyl Chloride (CAS824-94-2). [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
University of Regensburg. Protecting Groups. [Link]
-
American Chemical Society. (2004). An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. [Link]
- Google Patents. (1982).
-
SynArchive. Protecting Groups List. [Link]
-
PubChem. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059. [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
-
ResearchGate. (2024). 1 H and 13 C NMR spectrum of 4CH 2 Cl. [Link]
-
NIST. Benzoyl chloride, 4-methoxy-. [Link]
-
PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]
-
Supporting Information. (Undated). General procedure A1-2. [Link]
- Google Patents. (2020). CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. echemi.com [echemi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. echemi.com [echemi.com]
- 20. drexel.edu [drexel.edu]
- 21. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. 4-Methoxybenzoyl chloride(100-07-2) 13C NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Removing impurities from crude 4-(Ethoxymethoxy)benzoic acid
Technical Support Center: Purification of 4-(Ethoxymethoxy)benzoic Acid
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: EMBA-PUR-001[1]
Overview: The Molecule & The Challenge
You are working with This compound (EMBA).[1] This is a benzoic acid core where the phenol at the para position is protected by an Ethoxymethyl (EOM) group.
-
The Critical Constraint: The EOM group is an acetal (
).[1] Acetals are stable to base but labile to acid . -
The Trap: Standard benzoic acid workups involve crashing the product out at pH 1. Do not do this. Strong acid will cleave your protecting group, returning you to the starting material (4-hydroxybenzoic acid).
This guide provides a self-validating workflow to remove common impurities—specifically unreacted starting material, bis-alkylated byproducts, and inorganic salts—while preserving the sensitive EOM acetal.[1]
Module 1: Diagnostic & Characterization
Before starting purification, confirm your impurity profile.
| Impurity Type | Origin | Diagnostic Signal (1H NMR / TLC) | Removal Strategy |
| 4-Hydroxybenzoic acid | Unreacted Starting Material | NMR: Phenolic -OH (broad singlet, >10 ppm).[1] TLC: Streaks heavily; lower Rf than product. | Protocol A (Solubility) |
| Ethyl 4-(ethoxymethoxy)benzoate | Bis-alkylation (Esterification of COOH) | NMR: Triplet/Quartet of ethyl ester distinct from EOM ethyl group.[1] TLC: Higher Rf (non-polar). | Protocol C (Saponification) |
| EOM-Chloride / Salts | Reagent Excess | NMR: | Protocol A (Washing) |
Module 2: Purification Protocols
Protocol A: The "Soft-Crash" Acid-Base Extraction
Best for: Removing unreacted starting material and neutral organic impurities.[1]
This is the primary purification method. It exploits the acidity of the carboxylic acid (pKa ~4.2) versus the phenol (pKa ~10).
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve crude EMBA in Ethyl Acetate (10 mL per gram).
-
Base Extraction: Extract the organic layer with Saturated
( volumes).-
Chemistry: The EMBA (acid) converts to the sodium salt and moves to the aqueous layer.
-
Separation: Neutral impurities (bis-alkylated esters, excess EOM-Cl) remain in the organic layer.[1]
-
-
The "Soft-Crash" (CRITICAL STEP):
-
Collect the aqueous bicarbonate layer.
-
Cool to 0°C in an ice bath.
-
Slowly acidify with 1M Acetic Acid (preferred) or dilute HCl dropwise.
-
Target pH: Adjust to pH 4.0 – 4.5 .
-
Why? This pH is below the pKa of benzoic acid (forcing precipitation) but high enough to prevent acid-catalyzed hydrolysis of the EOM acetal.
-
-
Isolation: The product will precipitate as a white solid.[3] Filter, wash with cold water, and dry under vacuum.
Visualizing the Logic (Protocol A):
Caption: Selective Acid-Base Extraction workflow designed to separate the carboxylic acid product from neutral byproducts without cleaving the acid-sensitive EOM group.
Protocol B: Recrystallization (The Polish)
Best for: Removing trace color bodies and improving crystallinity.
If Protocol A yields a solid that is slightly off-white or has a broad melting point, use this.
Solvent System: Ethanol / Water (Mixed Solvent).[4][5]
-
Dissolve: Place crude solid in a flask. Add minimal hot Ethanol (60°C) until dissolved.
-
Filter (Optional): If insoluble particles (dust/salts) are present, filter while hot.
-
Nucleate: Add warm Water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.
-
Clear: Add one drop of ethanol to clear the solution.
-
Crystallize: Allow to cool to room temperature slowly, then move to 4°C.
-
Harvest: Filter the crystals and wash with cold 1:1 EtOH/Water.
Protocol C: The Rescue (Saponification)
Best for: Recovering yield if you accidentally bis-alkylated the molecule (formed the ester).
If NMR shows significant ethyl ester impurity (Ethyl 4-(ethoxymethoxy)benzoate), you cannot remove this by extraction alone.[1] You must convert it back to the acid.
-
Dissolve: Dissolve the crude material in THF/Water (1:1).
-
Reagent: Add LiOH (2.0 eq) or NaOH.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: The EOM group is stable to base. It will remain intact while the ester hydrolyzes.
-
-
Workup: Evaporate THF. Proceed immediately to Protocol A, Step 3 (Acidify carefully to pH 4).
Module 3: Troubleshooting & FAQs
Q1: I acidified to pH 1 and my product disappeared/turned into a different spot on TLC. What happened? A: You cleaved the protecting group. The EOM group hydrolyzes rapidly below pH 2, especially if warm. You likely regenerated 4-hydroxybenzoic acid.[1]
-
Fix: Always use weak acids (Acetic Acid) or monitor pH strictly with a meter during acidification. Keep the solution at 0°C.
Q2: The product is "oiling out" during recrystallization instead of forming crystals. A: This occurs if the water is added too quickly or the temperature drops too fast.
-
Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in a towel to insulate).
Q3: Can I use Silica Gel Chromatography? A: Yes, but carboxylic acids often "streak" (tail) on silica due to interaction with silanols.
-
Fix: Add 1% Acetic Acid to your eluent (e.g., 30% EtOAc in Hexanes + 1% AcOH). This suppresses ionization and tightens the spot.
Q4: How do I store the purified compound? A: Store in a desiccator at 4°C. Moisture can slowly hydrolyze the acetal over months if trace acid is present. Ensure the product is completely dried of acetic acid residues after Protocol A.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter on Protection of Phenols: Acetals). [1]
-
MOM and EOM Ether Stability. Organic Chemistry Portal. (General stability data for alkoxymethyl ethers). Link
-
Berliner, M. A., & Belecki, K. (2005).[6] Simple, rapid, and general method for the preparation of MOM and EOM ethers. Journal of Organic Chemistry, 70(23), 9618-9621.[1] Link[1]
-
Standard Benzoic Acid Purification. Org. Synth. 1932, 12, 40. (General acid-base extraction protocols for benzoic acid derivatives). Link[1]
Sources
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectra of 4-(Ethoxymethoxy)benzoic Acid and Related Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a thorough understanding of the physicochemical properties of molecular entities is paramount. Among the various analytical techniques employed, Ultraviolet-Visible (UV-Vis) spectroscopy stands out as a fundamental tool for characterizing chromophoric compounds.[1][2] This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 4-(Ethoxymethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and comparative data from structurally analogous compounds, namely Benzoic Acid and 4-Methoxybenzoic Acid, to provide a scientifically grounded estimation of its spectral properties.
The Theoretical Basis of UV-Vis Absorption in Aromatic Carboxylic Acids
The UV-Vis absorption of organic molecules is governed by the electronic transitions between molecular orbitals.[3] For aromatic compounds like benzoic acid and its derivatives, the absorption in the UV region (typically 200-400 nm) is primarily due to π → π* transitions within the benzene ring and the conjugated carboxylic acid group.[4] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.[4]
Substituents can exert electronic effects, such as resonance and induction, which alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups, like alkoxy groups (-OR), at the para position to the carboxylic acid group tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the primary absorption bands. This is due to the extension of the conjugated π-system through resonance, which lowers the energy required for the π → π* transition.
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure the generation of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following outlines a comprehensive workflow for the analysis of benzoic acid derivatives.
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better is recommended.[1]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: A UV-grade solvent that does not absorb significantly in the analytical wavelength range. Ethanol or methanol are common choices for benzoic acid derivatives.[5] The choice of solvent can influence the spectrum due to solvatochromic effects.[6]
-
Analytical Balance: For accurate weighing of the solid compounds.
-
Volumetric Flasks and Pipettes: For the preparation of standard solutions.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of the analyte (e.g., this compound, Benzoic Acid, or 4-Methoxybenzoic Acid) by accurately weighing a small amount of the solid and dissolving it in the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration that yields an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Fill a clean quartz cuvette with the solvent to be used for the analysis. This will serve as the blank.
-
Place the blank cuvette in the reference beam path (in a double-beam instrument) or measure its absorbance across the desired wavelength range and subtract it from the sample measurements.[1]
-
-
Spectral Acquisition:
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Scan the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
Experimental Workflow Diagram
Caption: Structural comparison and the effect of electron-donating groups (EDG) on the UV-Vis absorption.
Conclusion
References
-
Indian Academy of Sciences. Benzoic acid derivatives under pressure: a Raman spectroscopic overview. [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
-
ResearchGate. Experimental and theoretical study on benzoic acid derivatives. [Link]
-
Royal Society of Chemistry. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]
-
Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. [Link]
-
Scribd. CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]
-
DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]
-
ResearchGate. (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]
-
Academia.edu. DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives. [Link]
-
Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]
-
PubChem. 4-(methoxymethoxy)benzoic Acid. [Link]
-
NIST. Benzoic acid, 4-methoxy-. [Link]
-
Royal Society of Chemistry. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. (PDF) DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives [academia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
